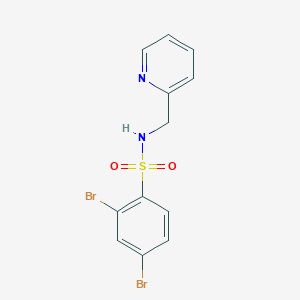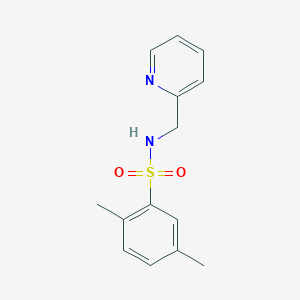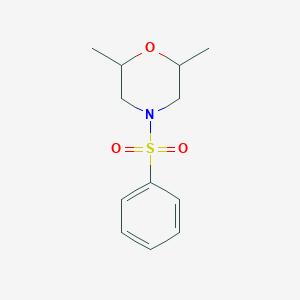
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as BDBOS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been studied for their various biological activities. BDBOS has been synthesized through various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and pathways involved in inflammation and cancer growth. 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and inflammation.
Biochemical and Physiological Effects
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of bacterial growth. 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the inhibition of cancer growth. In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, as well as its well-studied biological activities. However, there are also limitations to the use of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments. One limitation is its potential toxicity, which can vary depending on the experimental conditions and cell lines used. In addition, 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For the study of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide include the identification of its molecular targets, the development of more selective analogs, and the exploration of its potential clinical applications.
Méthodes De Synthèse
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 2,5-dimethyl-4-bromobenzenesulfonyl chloride with oxolane-2-methanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through column chromatography. The yield of 4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is typically high, and the purity can be confirmed through NMR and mass spectrometry.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-7-13(10(2)6-12(9)14)19(16,17)15-8-11-4-3-5-18-11/h6-7,11,15H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJRJVJRDMNGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B495116.png)
![2-oxo-N-(1H-1,2,4-triazol-5-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495119.png)
![N-(3-methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495120.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495123.png)
![N-(1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495125.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol](/img/structure/B495128.png)




![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B495136.png)
![3-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylpropanoic acid](/img/structure/B495137.png)
![2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B495140.png)
